![molecular formula C13H22N4O B5663132 N-{3-[(1-methylpiperidin-4-yl)oxy]propyl}pyrimidin-4-amine](/img/structure/B5663132.png)
N-{3-[(1-methylpiperidin-4-yl)oxy]propyl}pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves strategic functionalization to introduce various substituents that can modulate the compound's chemical and biological properties. For example, in the synthesis of 2,4-disubstituted pyrimidines, substituents with varying steric and electronic properties are introduced at the C-2 and C-4 positions to evaluate their impact on biological activities such as cholinesterase inhibition and amyloid-β (Aβ) aggregation inhibition (Mohamed et al., 2011). Similarly, synthesis approaches for pyrimidine derivatives can involve cyclization reactions, functional group transformations, and cross-coupling reactions to achieve the desired structural framework.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including "N-{3-[(1-methylpiperidin-4-yl)oxy]propyl}pyrimidin-4-amine," is characterized by the presence of a pyrimidine ring, which can engage in various non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions are crucial for the compound's behavior in chemical and biological systems. For instance, crystal structure analysis can reveal how substituents on the pyrimidine ring influence molecular conformation and packing in the solid state, affecting the compound's reactivity and interaction with biological targets (Moreno-Fuquen et al., 2021).
properties
IUPAC Name |
N-[3-(1-methylpiperidin-4-yl)oxypropyl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-17-8-4-12(5-9-17)18-10-2-6-15-13-3-7-14-11-16-13/h3,7,11-12H,2,4-6,8-10H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFQMKVZBKZBBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OCCCNC2=NC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.